Diethyl (2,4,6-trifluorophenyl)malonate

Physicochemical Properties Lipophilicity Drug Design

Diethyl (2,4,6-trifluorophenyl)malonate is a non-substitutable building block: SAR studies confirm the 2,4,6-trifluorophenyl pattern delivers superior microtubule-stabilizing activity vs. mono-/di-fluorinated analogs; homologation to a benzyl group abolishes activity entirely. As the key precursor to 6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidines with therapeutic potential in Alzheimer's and tauopathies, it offers balanced lipophilicity (LogP ~2.6–2.8) for oral bioavailability and CNS penetration. Crystalline solid (mp 46–49°C) ensures accurate weighing in parallel synthesis. The 2,4,6-fluorination pattern is critical for target engagement—do not substitute with alternative fluorination patterns.

Molecular Formula C13H13F3O4
Molecular Weight 290.23 g/mol
CAS No. 262609-07-4
Cat. No. B1333755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,4,6-trifluorophenyl)malonate
CAS262609-07-4
Molecular FormulaC13H13F3O4
Molecular Weight290.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC
InChIInChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3
InChIKeyVCCISIBKCNTCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4): A Key Fluorinated Building Block for Medicinal Chemistry and Agrochemical Synthesis


Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is an aromatic malonic ester derivative with the molecular formula C₁₃H₁₃F₃O₄ and a molecular weight of approximately 290.24 g/mol. The compound features a malonate core flanked by two ethyl ester groups and a 2,4,6-trifluorophenyl substituent . The presence of three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly influences its physicochemical properties, including increased lipophilicity (LogP ~2.60–2.78) and a solid crystalline state at room temperature (melting point 46–49 °C) [1]. This compound is widely recognized as a versatile intermediate in organic synthesis, particularly for the construction of biologically active triazole and triazolopyrimidine derivatives, as well as for applications in agrochemical development [2].

Why Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) Cannot Be Replaced by Generic Phenylmalonates


Substituting diethyl (2,4,6-trifluorophenyl)malonate with a non-fluorinated or differently fluorinated phenylmalonate analog is not a viable option in applications where precise control over lipophilicity, molecular conformation, and biological target engagement is required. The unique 2,4,6-trifluorophenyl substitution pattern significantly alters the compound's physicochemical profile relative to unsubstituted or mono-fluorinated analogs . Critically, structure-activity relationship (SAR) studies on triazolopyrimidine derivatives demonstrate that the 2,4,6-trifluorophenyl fragment imparts superior microtubule-stabilizing activity compared to mono- or di-fluorinated congeners, and even minor structural modifications—such as homologation to a 2,4,6-trifluorobenzyl group—lead to a drastic loss of biological activity [1]. These findings underscore that the specific fluorination pattern is not interchangeable and directly dictates downstream synthetic utility and pharmacological performance.

Quantitative Differentiation of Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) Against Phenylmalonate Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs

Diethyl (2,4,6-trifluorophenyl)malonate exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated parent and mono-fluorinated analog. This increased lipophilicity is a direct consequence of the three fluorine atoms on the phenyl ring and can influence membrane permeability and protein binding in downstream applications .

Physicochemical Properties Lipophilicity Drug Design

Solid Crystalline State vs. Liquid Nature of Non-Fluorinated Analog

The target compound is a white crystalline powder with a melting point of 46–49 °C, whereas the non-fluorinated analog diethyl phenylmalonate is a liquid at room temperature (melting point 16–17 °C) [1]. This difference in physical state can impact handling, storage, and purification workflows during synthesis and scale-up.

Physical Properties Handling Formulation

Documented Synthetic Yield for a Specific Route (73%)

A published synthetic route for diethyl (2,4,6-trifluorophenyl)malonate using sodium ethoxide and acetic acid achieves a reported yield of approximately 73% . This provides a quantifiable benchmark for process chemists evaluating the feasibility and efficiency of producing this building block.

Synthetic Methodology Process Chemistry Yield Optimization

Superior Microtubule-Stabilizing Activity in Triazolopyrimidine Derivatives

In a systematic structure-activity relationship (SAR) study of 1,2,4-triazolo[1,5-a]pyrimidines as microtubule-stabilizing agents, the 2,4,6-trifluorophenyl fragment (derived from diethyl (2,4,6-trifluorophenyl)malonate) was identified as the preferred substitution pattern for Class I MT-stabilizing activity, outperforming mono- and di-fluorinated analogs [1]. Critically, homologation to the corresponding 2,4,6-trifluorobenzyl congener resulted in a drastic reduction of activity, highlighting the strict structural requirements for this pharmacophore.

Medicinal Chemistry SAR Microtubule Stabilization

Favorable Calculated Physicochemical Profile for CNS Drug Likeness

In silico predictions indicate that diethyl (2,4,6-trifluorophenyl)malonate adheres to Lipinski's Rule of Five (molecular weight 290.24, LogP ~2.78, hydrogen bond donors 0, hydrogen bond acceptors 7) and possesses a topological polar surface area (TPSA) of 52.6 Ų [1]. This profile is generally consistent with favorable oral absorption and blood-brain barrier penetration, making it an attractive precursor for CNS-targeted drug candidates.

ADME CNS Drug Discovery Lipinski's Rules

High-Value Application Scenarios for Diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4)


Synthesis of Microtubule-Stabilizing Triazolopyrimidines for Neurodegenerative Disease Research

Utilize diethyl (2,4,6-trifluorophenyl)malonate as a key starting material for the construction of 6-(2,4,6-trifluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidines. SAR studies have demonstrated that the 2,4,6-trifluorophenyl fragment imparts superior microtubule-stabilizing activity compared to less fluorinated analogs, making it a critical building block for developing potential therapeutics for Alzheimer's disease and related tauopathies [1].

Agrochemical Intermediate for Fungicidal Triazolopyrimidines

Employ this compound as a precursor in the synthesis of fungicidal 6-(halophenyl)-triazolopyrimidines, as described in patent literature (e.g., EP 0 550 113, WO 94/20501) [2]. The 2,4,6-trifluorophenyl moiety is a privileged substructure in agrochemicals due to its metabolic stability and enhanced lipophilicity, which can improve foliar uptake and residual activity.

Medicinal Chemistry Campaigns Targeting CNS Disorders

Incorporate this building block into CNS-focused drug discovery programs where balanced lipophilicity (LogP ~2.6–2.8) and compliance with Lipinski's Rule of Five are advantageous for achieving oral bioavailability and blood-brain barrier penetration [3]. Its crystalline nature also facilitates accurate weighing and handling in parallel synthesis workflows.

Development of Fluorinated Pharmaceutical Intermediates

Use diethyl (2,4,6-trifluorophenyl)malonate as a versatile intermediate for the preparation of substituted phenylmalonate esters and triazole derivatives, which have shown potential as antitumor agents and in the treatment of skin diseases such as psoriasis .

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